Finasteride 2-(2-Methylpropanol)amide
Overview
Description
Finasteride 2-(2-Methylpropanol)amide is a metabolite of Finasteride, a well-known inhibitor of the enzyme 5α-reductase. This enzyme is responsible for converting testosterone into the more potent androgen, 5α-dihydrotestosterone . The compound has a molecular formula of C23H36N2O3 and a molecular weight of 388.54 .
Mechanism of Action
Target of Action
Finasteride 2-(2-Methylpropanol)amide primarily targets Type II 5-alpha reductase , an intracellular enzyme that converts the androgen testosterone into a more potent androgen, 5-alpha-dihydrotestosterone (DHT) . This enzyme is primarily located in the prostatic stromal cell .
Mode of Action
This compound acts as a competitive and specific inhibitor of Type II 5-alpha reductase . By inhibiting this enzyme, it effectively reduces the levels of DHT in the body . This results in a decrease in the effects of the primary androgen involved in androgen-dependent disorders .
Biochemical Pathways
The inhibition of 5-alpha reductase leads to a decrease in the conversion of testosterone to DHT . This affects the androgen-dependent pathways, leading to a reduction in the effects of DHT. The downstream effects include the reduction of symptoms associated with benign prostatic hyperplasia (BPH) and male pattern hair loss .
Pharmacokinetics
The pharmacokinetics of finasteride have been studied, and it is known to be metabolized in humans .
Result of Action
The inhibition of 5-alpha reductase by this compound leads to a decrease in the levels of DHT. This results in the reduction of symptoms associated with BPH and male pattern hair loss . In many cases, hair follicles can recover and start producing healthier, thicker hairs, resulting in hair regrowth over time . A decrease in DHT levels can also lead to a reduction in prostate size, alleviating symptoms associated with BPH, such as frequent urination, difficulty starting urination, and weak urine flow .
Biochemical Analysis
Biochemical Properties
Finasteride 2-(2-Methylpropanol)amide interacts with the enzyme 5α-reductase . By inhibiting this enzyme, it effectively reduces the levels of dihydrotestosterone (DHT) in the body .
Cellular Effects
The reduction of DHT levels by this compound can have significant effects on cells. For example, in individuals with a genetic predisposition, DHT binds to hair follicles in the scalp, causing them to shrink and produce thinner, shorter hairs over time . By reducing DHT levels, this compound can slow down this process .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of the enzyme 5α-reductase . This enzyme is responsible for converting testosterone into DHT . By inhibiting this enzyme, this compound reduces the levels of DHT in the body .
Metabolic Pathways
This compound is involved in the metabolic pathway that converts testosterone into DHT . It interacts with the enzyme 5α-reductase, which is a key player in this pathway .
Preparation Methods
The synthesis of Finasteride 2-(2-Methylpropanol)amide involves several steps. One common method includes the reaction of Finasteride with 2-methylpropanol under specific conditions to form the amide derivative . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity. Industrial production methods often involve large-scale synthesis using automated reactors to maintain consistency and efficiency .
Chemical Reactions Analysis
Finasteride 2-(2-Methylpropanol)amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like chloroform and methanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Finasteride 2-(2-Methylpropanol)amide has several scientific research applications:
Comparison with Similar Compounds
Finasteride 2-(2-Methylpropanol)amide is unique due to its specific inhibition of 5α-reductase. Similar compounds include:
Dutasteride: Another 5α-reductase inhibitor, but it inhibits both type I and type II isoforms of the enzyme.
Finasteride: The parent compound, which primarily inhibits the type II isoform of 5α-reductase.
Elaiophylin: A macrolide antibiotic with immunosuppressive activity, also studied for its effects on androgen metabolism.
These compounds share similar mechanisms of action but differ in their specificity and range of inhibition, making this compound a valuable tool in targeted therapeutic applications .
Properties
IUPAC Name |
(1S,3aS,3bS,5aR,9aR,9bS,11aS)-N-(1-hydroxy-2-methylpropan-2-yl)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36N2O3/c1-21(2,13-26)25-20(28)17-7-6-15-14-5-8-18-23(4,12-10-19(27)24-18)16(14)9-11-22(15,17)3/h10,12,14-18,26H,5-9,11,13H2,1-4H3,(H,24,27)(H,25,28)/t14-,15-,16-,17+,18+,22-,23+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFUJYZCMHDCXGQ-WSBQPABSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2C(=O)NC(C)(C)CO)CCC4C3(C=CC(=O)N4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)NC(C)(C)CO)CC[C@@H]4[C@@]3(C=CC(=O)N4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116285-36-0 | |
Record name | Finasteride 2-(2-methylpropanol)amide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116285360 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | FINASTERIDE 2-(2-METHYLPROPANOL)AMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1VUR22GZYY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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